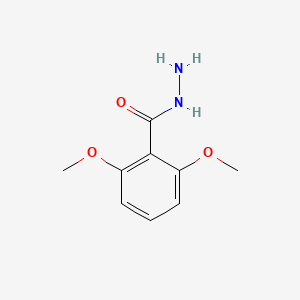

2,6-Dimethoxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Dimethoxybenzohydrazide is a chemical compound with the molecular formula C9H12N2O3. It is an important intermediate for the synthesis of biologically active heterocyclic compounds .

Molecular Structure Analysis

The planar hydrazide group of this compound is oriented with respect to the benzene ring at a dihedral angle of 82.93 (3)° . The molecular weight of this compound is 196.206.Scientific Research Applications

Polymorphic Control in Crystallization

- Study: Exploring the use of additives in controlling the polymorphic outcome of crystallization in substances like 2,6-dimethoxybenzoic acid (Semjonova & Be̅rziņš, 2022).

- Findings: The study indicates the potential of additives like hydroxypropyl cellulose to influence the formation of specific polymorphs during crystallization, which can be crucial in material science and pharmaceuticals (Semjonova & Be̅rziņš, 2022).

New Polymorphs and Crystal Structures

- Study: Identification of new crystalline forms of 2,6-dimethoxybenzoic acid and their structural analysis (Portalone, 2011).

- Findings: This research contributes to the understanding of the molecular structure and potential applications of new polymorphs in fields like crystallography and materials science (Portalone, 2011).

Nanoparticle Carrier Systems in Agriculture

- Study: Development of nanoparticle systems for the sustained release of agricultural chemicals like carbendazim and tebuconazole (Campos et al., 2015).

- Findings: The study demonstrated that encapsulation in nanoparticles can modify the release profiles of compounds, potentially reducing environmental and human toxicity (Campos et al., 2015).

Enzymatic Synthesis of Antioxidants

- Study: Laccase-mediated oxidation of 2,6-dimethoxyphenol to synthesize compounds with higher antioxidant capacity (Adelakun et al., 2012).

- Findings: The production of dimers with enhanced antioxidant capacity indicates potential applications in food science and pharmacology (Adelakun et al., 2012).

Synthesis and Characterization of Derivatives

- Study: Synthesis and characterization of 2,6-dimethoxybenzoic acid derivatives for various applications (Khan et al., 2012).

- Findings: This research provides insights into the chemical properties and potential industrial applications of synthesized derivatives (Khan et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2,6-Dimethoxybenzohydrazide is the multidrug efflux pump (MATE) found in bacterial cells . This pump plays a crucial role in bacterial resistance to antibiotics by expelling toxic substances out of the cell .

Mode of Action

This compound interacts with the MATE pump, inhibiting its function . This interaction prevents the pump from expelling toxic substances, thereby increasing the susceptibility of the bacteria to antibiotics .

Biochemical Pathways

It is known that the compound interferes with the function of the mate pump, which is part of the larger efflux pump system in bacteria . This system is involved in various cellular processes, including detoxification and antibiotic resistance .

Result of Action

The inhibition of the MATE pump by this compound results in an accumulation of toxic substances within the bacterial cell . This can lead to cell death, thereby reducing the bacterial population and enhancing the effectiveness of antibiotics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other antibiotics can enhance the compound’s effectiveness by increasing the concentration of toxic substances within the bacterial cell . Additionally, the pH and temperature of the environment can affect the stability and activity of the compound.

properties

IUPAC Name |

2,6-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-6-4-3-5-7(14-2)8(6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGDFYJEYKQMPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2627850.png)

![3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2627851.png)

![N-[6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B2627852.png)

![prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate](/img/structure/B2627857.png)

![Methyl (4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)carbamate](/img/structure/B2627860.png)

![6-(methylsulfanyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2627865.png)

![[3-Methyl-7-(3-methyl-butyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2627872.png)